

An In-depth Technical Guide to LLC355: A Novel DDR1 Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its integral role in tumor progression, metastasis, and therapy resistance. Traditional kinase inhibitors of DDR1 have shown promise, yet they do not address the non-catalytic scaffolding functions of the receptor. **LLC355** represents a significant advancement in DDR1-targeted therapy. It is a first-in-class Autophagy-Tethering Compound (ATTEC) that potently and selectively induces the degradation of DDR1. This technical guide provides a comprehensive overview of **LLC355**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Introduction to LLC355

LLC355 is a novel small molecule designed to hijack the cellular autophagy pathway to induce the specific degradation of the DDR1 protein. As an ATTEC, **LLC355** is a chimeric molecule that simultaneously binds to both DDR1 and LC3, a key protein in autophagosome formation. This dual binding tethers DDR1 to the autophagosome, leading to its engulfment and subsequent degradation upon fusion with the lysosome. This degradation-based approach offers a distinct advantage over kinase inhibition by eliminating the entire protein, thereby ablating both its catalytic and non-catalytic functions.

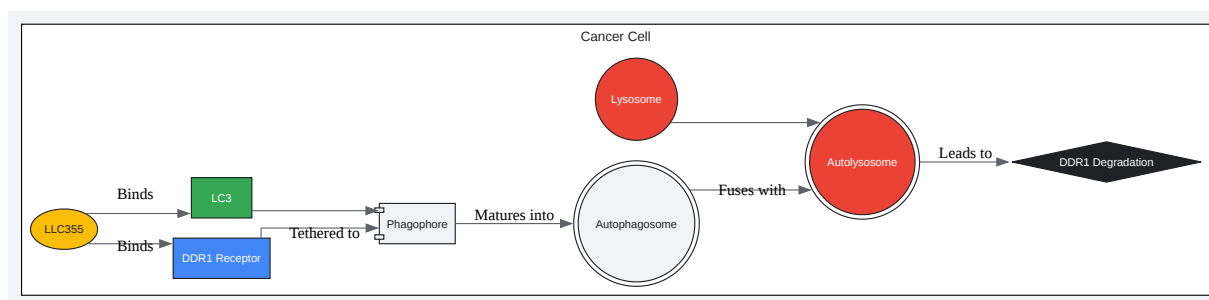
Quantitative Data Summary

The efficacy of **LLC355** as a DDR1 degrader has been quantitatively assessed through various in vitro assays. The key performance metrics are summarized in the table below.

Parameter	Cell Line	Value	Reference
DC50	NCI-H23	150.8 nM	[1][2][3][4][5]
Dmax	NCI-H23	>90% at 1 μ M	Inferred from primary data
Time to Max Degradation	NCI-H23	12 hours	Inferred from primary data
Effect on Cell Migration	NCI-H23	Significant inhibition at 1 μ M	[1]
Effect on Cell Invasion	NCI-H23	Significant inhibition at 1 μ M	[1]
Effect on Colony Formation	NCI-H23	Significant reduction at 1 μ M	[6]

Mechanism of Action: DDR1 Degradation Pathway

LLC355 induces the degradation of DDR1 through the autophagy-lysosome pathway. The proposed mechanism is initiated by the simultaneous binding of **LLC355** to DDR1 and LC3 on the phagophore membrane. This ternary complex formation facilitates the sequestration of DDR1 into the elongating autophagosome. The mature autophagosome then fuses with a lysosome, and the enclosed DDR1 is degraded by lysosomal hydrolases.

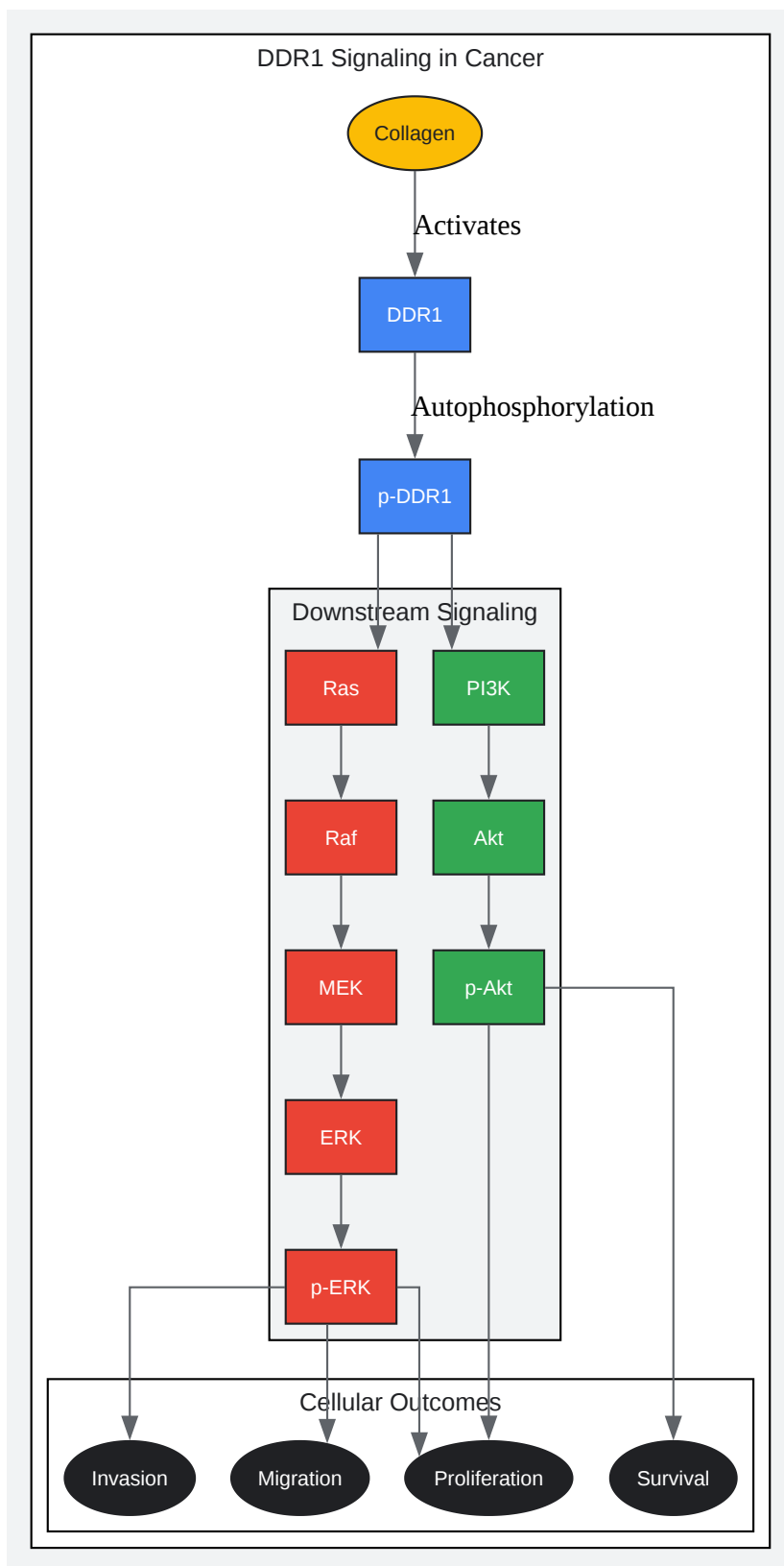


[Click to download full resolution via product page](#)

Caption: Mechanism of **LLC355**-induced DDR1 degradation via autophagy.

DDR1 Signaling Pathway in Cancer

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon activation, DDR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways activated by DDR1 include the MAPK/ERK and PI3K/Akt pathways.



1. Seed MCF-103 cells in 6-well plates → 2. Treat with LLC295 (various concentrations) for 12 hours → 3. Lyse cells and quantify protein concentration → 4. Separate proteins by SDS-PAGE → 5. Transfer proteins to PVDF membrane → 6. Probe with anti-DDR1 and anti-GAPDH antibodies → 7. Detect with HRP-conjugated secondary antibodies → 8. Visualize bands and quantify band intensity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LLC355 | DDR1 degrader | Probechem Biochemicals [probechem.com]
- 5. Collection - Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to LLC355: A Novel DDR1 Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605079#llc355-as-a-ddr1-degrader]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com